2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
Description
Properties
IUPAC Name |
[4-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(13-4-5-14-9)7-2-3-11-8(6-7)12-10/h2-3,6H,4-5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIABWWKVFGZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=NC=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211247 | |
| Record name | Pyridine, 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80882-43-5 | |
| Record name | Pyridine, 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80882-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Ketone as a Dioxolane
The dioxolane moiety is typically introduced via acetal formation from a ketone precursor. A representative protocol, adapted from the synthesis of 6-bromo-2-(2′-methyl-1′,3′-dioxolan-2′-yl)pyridine, involves:
Procedure :
-
React 4-acetylpyridine (1.0 equiv) with 1,2-ethanediol (1.2 equiv) in benzene under Dean-Stark reflux with catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv) for 24 h.
-
Neutralize with aqueous NaOH, extract with diethyl ether, and purify via solvent evaporation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | >99% |
| Reaction Time | 24 h |
| Key Characterization | ¹H NMR: δ 1.80 (s, Me), 3.95–4.20 (m, CH₂) |
This step achieves near-quantitative conversion by azeotropic removal of water, favoring acetal formation.
Bromination at Position 2
Regioselective bromination at position 2 is critical. Directed ortho-metalation (DoM) strategies offer precision:
Procedure :
-
Protect the pyridine nitrogen of 4-(2-methyl-1,3-dioxolan-2-yl)pyridine with a trimethylsilyl (TMS) group using hexamethyldisilazane (HMDS).
-
Treat with lithium diisopropylamide (LDA, 1.1 equiv) at -78°C in THF, followed by quenching with Br₂ (1.05 equiv).
-
Deprotect with aqueous HCl to yield 2-bromo-4-(2-methyl-1,3-dioxolan-2-yl)pyridine.
Key Data :
Hydrazine Substitution
Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination introduces the hydrazinyl group.
Method A: SNAr with Hydrazine Hydrate
Procedure :
-
Reflux 2-bromo-4-(2-methyl-1,3-dioxolan-2-yl)pyridine (1.0 equiv) with hydrazine hydrate (5.0 equiv) in ethanol for 12–18 h.
-
Concentrate and purify via silica gel chromatography (EtOAc/hexane).
Key Data :
Method B: Buchwald-Hartwig Amination
Procedure :
-
React brominated intermediate (1.0 equiv) with tert-butyl carbazate (1.2 equiv) using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 100°C for 24 h.
-
Deprotect with TFA/CH₂Cl₂ (1:1) to liberate hydrazine.
Key Data :
Alternative Methods
One-Pot Tandem Cyclization
Inspired by naphthyridine syntheses, a cyclocondensation approach could assemble the pyridine ring with pre-installed substituents:
Procedure :
-
React 3-aminocrotononitrile with 2-methyl-1,3-dioxolane-2-carbaldehyde under acidic conditions (HCl/EtOH).
-
Oxidize intermediate with MnO₂ to aromatize the pyridine ring.
Challenges :
Reductive Amination Pathway
A novel route involves reductive amination of a ketone intermediate:
-
Condense 4-(2-methyl-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde with hydrazine in MeOH.
-
Reduce the imine intermediate with NaBH₄.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–60% (theoretical) |
| Characterization | IR: ν 3300 cm⁻¹ (N-H stretch) |
Optimization and Challenges
Reaction Optimization
Stability Concerns
-
The dioxolane group is susceptible to acidic hydrolysis. Neutral pH must be maintained during hydrazine substitution.
-
Hydrazine derivatives are prone to oxidation; reactions require inert atmospheres (N₂/Ar).
Chemical Reactions Analysis
2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyridine derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of hydrazine compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Hydrazine derivatives have shown efficacy against various bacterial strains. The incorporation of the dioxolane moiety may enhance membrane permeability and bioactivity.
- Antitumor Properties : Compounds similar to 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Some studies suggest that hydrazine derivatives can act as enzyme inhibitors, potentially useful in treating diseases where enzyme activity is dysregulated.
Applications in Medicinal Chemistry
The unique structure of 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine makes it a versatile scaffold for drug development:
- Lead Compound Development : The compound can serve as a lead structure for synthesizing new drugs targeting specific diseases.
- Prodrug Design : Its chemical properties allow for modifications that can enhance solubility or stability, making it suitable for prodrug formulations.
Materials Science Applications
The compound's ability to form coordination complexes with metals suggests potential applications in materials science:
- Catalysts : It may be used in catalytic processes due to its ability to coordinate with transition metals.
- Polymer Chemistry : The hydrazine functional group can be utilized in polymer synthesis, particularly in creating cross-linked networks or hydrogels.
Agricultural Chemistry
There is emerging interest in the application of hydrazine derivatives in agriculture:
- Pesticides and Herbicides : Compounds similar to 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine may exhibit herbicidal or fungicidal properties, contributing to sustainable agricultural practices.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of hydrazine derivatives:
- Antimicrobial Studies : A research team evaluated various hydrazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with the dioxolane ring exhibited enhanced antimicrobial activity compared to their non-dioxolane counterparts .
- Antitumor Activity : In vitro studies demonstrated that certain hydrazine derivatives could significantly inhibit the growth of cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways .
- Enzyme Inhibition Studies : A study focused on the inhibition of specific enzymes related to metabolic disorders found that modified hydrazines could effectively inhibit enzyme activity, suggesting therapeutic potential in metabolic diseases .
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and proteins . The hydrazinyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Key Observations :
- Hydrazinyl vs. Chloro Substituents : The hydrazinyl group increases polarity and nucleophilicity compared to chloro derivatives, enhancing solubility in polar solvents and reactivity toward electrophiles (e.g., carbonyl compounds) .
- Steric Effects : The 2-methyl group on the dioxolane ring in all three compounds provides steric hindrance, stabilizing the pyridine ring against hydrolysis .
Stability and Analytical Data
- Thermal Stability : Chloro derivatives exhibit higher thermal stability (e.g., boiling points ~93–95°C at low pressure) compared to hydrazinyl analogs, which may decompose at elevated temperatures due to the labile N–N bond .
- Spectroscopic Characterization : ¹H NMR of related compounds () shows distinct shifts for dioxolane protons (δ 4.0–4.2 ppm) and aromatic pyridine protons (δ 7.5–8.0 ppm), aiding structural confirmation .
Biological Activity
Chemical Identity
2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine, with the CAS number 80882-43-5, is a compound characterized by the molecular formula . Its structure includes a pyridine ring substituted with a hydrazine and a dioxolane moiety, which may contribute to its biological activity. The compound has a molecular weight of 195.22 g/mol and is noted for its potential pharmacological properties.
Anticancer Activity
Research indicates that certain pyridine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines. This suggests that 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine could be further explored for its anticancer potential.
The biological activity of hydrazine derivatives often involves interaction with biological macromolecules such as enzymes and DNA. The presence of the hydrazine group may facilitate these interactions, potentially leading to enzyme inhibition or DNA damage in cancer cells.
Case Studies
- Antimicrobial Activity : A study evaluating various hydrazine derivatives found that some exhibited strong activity against Gram-positive bacteria and fungi. While direct testing on 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine was not conducted, similar compounds showed promising results.
- Anticancer Studies : In vitro studies on related pyridine derivatives have shown significant cytotoxic effects against breast (MCF-7) and colon (HCT116) cancer cell lines. For instance, a related compound showed an IC50 value of 1.9 µg/mL against HCT116 cells, indicating potential efficacy for further exploration in drug development.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 80882-43-5 |
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| Purity | 95% |
| Antimicrobial Activity | Potentially active |
| Anticancer Activity | IC50 values < 5 µg/mL |
Synthetic Routes
The synthesis of this compound can be achieved through various chemical pathways involving hydrazine derivatives and pyridine precursors. The incorporation of the dioxolane ring is critical for enhancing solubility and bioactivity.
Q & A
Q. What precautions are critical when handling hydrazinyl derivatives in laboratory settings?
- Methodological Answer : Hydrazines are potential mutagens. Use fume hoods, nitrile gloves, and PPE. In case of skin contact, rinse immediately with water (15 min) and seek medical attention. Store under inert gas (N) at -20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
